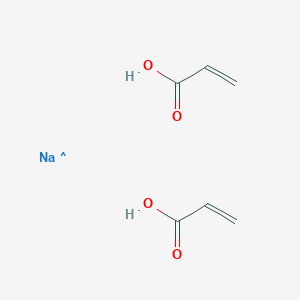

2-Propenoic acid, polymer with sodium 2-propenoate

CAS No.: 9033-79-8

Cat. No.: VC8315111

Molecular Formula: C6H8NaO4

Molecular Weight: 167.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 9033-79-8 |

|---|---|

| Molecular Formula | C6H8NaO4 |

| Molecular Weight | 167.11 g/mol |

| Standard InChI | InChI=1S/2C3H4O2.Na/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |

| Standard InChI Key | HZHIZRHZZFBCPU-UHFFFAOYSA-N |

| SMILES | C=CC(=O)O.C=CC(=O)O.[Na] |

| Canonical SMILES | C=CC(=O)O.C=CC(=O)O.[Na] |

Introduction

Synthesis and Manufacturing Processes

The industrial production of sodium polyacrylate typically involves free-radical polymerization of acrylic acid in the presence of a sodium hydroxide neutralization agent. The process occurs in aqueous or solvent-based systems, with initiators like ammonium persulfate or azobisisobutyronitrile (AIBN) facilitating chain propagation . Post-polymerization, the material is dried and processed into granules or powder forms for commercial use. Key parameters influencing the polymer’s properties include:

-

Monomer ratio: Higher sodium acrylate content enhances water solubility and swellability.

-

Molecular weight: Controlled by reaction time and initiator concentration, with typical weights ranging from 1,000 to 3,000 kDa .

-

Crosslinking density: Adjustable via divinyl monomers to modify gel strength and absorption kinetics .

Recent advancements focus on green synthesis methods, such as UV-initiated polymerization, to reduce energy consumption and byproduct formation .

Physical and Chemical Properties

Sodium polyacrylate exhibits distinct physicochemical characteristics critical for its applications:

The polymer’s hygroscopic nature arises from its ionic functional groups, which dissociate in water to form a gel-like matrix . Its solubility in polar solvents like ethylene glycol and formamide further broadens its utility in non-aqueous systems .

Applications and Industrial Uses

Sodium polyacrylate’s multifunctionality has cemented its role across industries:

Water Absorption and Hygiene Products

As the primary component in disposable diapers, the polymer’s hydrogel properties lock away moisture, preventing skin irritation . Its non-toxic profile ensures safety in prolonged contact with human skin .

Agriculture

Field trials demonstrate that soil amended with 0.68 kg/acre of sodium polyacrylate increases wheat yields by 22–27% by enhancing water retention in arid regions . The polymer’s reversible swelling mechanism releases water gradually during drought conditions, mitigating crop stress .

Industrial Processes

-

Flocculation: Charged particles in wastewater are aggregated by the polymer’s anionic sites, improving filtration efficiency .

-

Textile sizing: Enhances fiber cohesion during weaving, reducing breakage .

-

Drag reduction: Lowers turbulence in pipelines, optimizing fluid transport .

Agricultural Research and Case Studies

A 2010–2011 field study in Washington State (47.27°N, -118.85°W) evaluated sodium polyacrylate’s impact on spring wheat (Triticum aestivum) . Key findings include:

| Parameter | Control Plot | Experimental Plot 1 (0.68 kg/acre) | Experimental Plot 2 (1.36 kg/acre) |

|---|---|---|---|

| Plant height (cm) | 76.2 | 82.5 | 84.1 |

| Kernel count/5.0 g | 166.8 | 142.3 | 138.9 |

| Yield (bushels/acre) | 26.8 | 32.8 | 34.1 |

| Kernel mass increase | — | 1.1% | 1.2% |

The yield improvement correlated with prolonged water availability, underscoring the polymer’s potential in sustainable agriculture . Economic analysis revealed a 640-acre farm could generate an additional $54,000 annually using the polymer, offsetting its $1.10–17.00/g cost .

| Hazard Mitigation | Recommendation |

|---|---|

| Inhalation | Use NIOSH-approved respirators |

| Skin contact | Wear nitrile gloves |

| Eye exposure | Employ safety goggles |

Environmental assessments confirm biodegradability via microbial action, though excessive use in soil may alter ionic balance .

Economic Analysis and Market Trends

The global sodium polyacrylate market, valued at $1.2 billion in 2024, is driven by demand in hygiene and agriculture sectors . Pricing varies by purity and supplier:

| Supplier | Price (USD/g) | Purity |

|---|---|---|

| Career Henan Chemica | $17.00 | 95% |

| Dideu Industries | $1.10 | 99% |

Asia-Pacific dominates production, with China accounting for 58% of manufacturers .

Environmental Impact and Sustainability

While sodium polyacrylate degrades into non-toxic acrylic acid monomers, large-scale disposal in landfills poses ecological risks. Innovations like photo-degradable variants and recycling into construction materials (e.g., concrete additives) are under exploration .

Recent Advances and Future Directions

Emerging research focuses on:

-

Smart hydrogels: pH-responsive variants for targeted drug delivery.

-

Biohybrids: Integration with cellulose for biodegradable superabsorbents.

-

Precision agriculture: Sensor-embedded polymers for real-time soil moisture monitoring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume